molecular formula C15H11BrF3NO2 B2814140 4-Bromo-2-methoxy-6-({[3-(trifluoromethyl)phenyl]imino}methyl)benzenol CAS No. 338750-60-0

4-Bromo-2-methoxy-6-({[3-(trifluoromethyl)phenyl]imino}methyl)benzenol

Cat. No.: B2814140
CAS No.: 338750-60-0
M. Wt: 374.157
InChI Key: ABXMVSRKEJYYIC-ZBKNUEDVSA-N
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Description

4-Bromo-2-methoxy-6-({[3-(trifluoromethyl)phenyl]imino}methyl)benzenol is an organic compound that features a complex aromatic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-methoxy-6-({[3-(trifluoromethyl)phenyl]imino}methyl)benzenol typically involves multiple steps:

    Starting Materials: The synthesis begins with 4-bromo-2-methoxyphenol and 3-(trifluoromethyl)benzaldehyde.

    Formation of Schiff Base: The key step involves the condensation reaction between 4-bromo-2-methoxyphenol and 3-(trifluoromethyl)benzaldehyde in the presence of an acid catalyst, such as hydrochloric acid, to form the imine (Schiff base).

    Purification: The resulting product is purified using recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and catalysts, and employing large-scale purification techniques such as distillation or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-methoxy-6-({[3-(trifluoromethyl)phenyl]imino}methyl)benzenol can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The imine group can be reduced to form an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as sodium azide or thiourea can be used in the presence of a suitable base.

Major Products

    Oxidation: Products include 4-bromo-2-methoxy-6-({[3-(trifluoromethyl)phenyl]imino}methyl)benzoic acid.

    Reduction: Products include 4-bromo-2-methoxy-6-({[3-(trifluoromethyl)phenyl]amino}methyl)benzenol.

    Substitution: Products depend on the nucleophile used, such as 4-azido-2-methoxy-6-({[3-(trifluoromethyl)phenyl]imino}methyl)benzenol.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, derivatives of this compound may be investigated for their potential biological activities, such as antimicrobial or anticancer properties.

Medicine

In medicinal chemistry, this compound could serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound might be used in the production of specialty chemicals, polymers, or as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism by which 4-Bromo-2-methoxy-6-({[3-(trifluoromethyl)phenyl]imino}methyl)benzenol exerts its effects depends on its specific application. For instance, if used as an antimicrobial agent, it may inhibit the growth of bacteria by interfering with cell wall synthesis or protein function. The trifluoromethyl group can enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-methoxyphenol: Lacks the imine and trifluoromethyl groups, making it less reactive.

    3-(Trifluoromethyl)benzaldehyde: Lacks the bromo and methoxy groups, limiting its applications.

    4-Bromo-2-methoxy-6-({[3-(methyl)phenyl]imino}methyl)benzenol: Similar structure but without the trifluoromethyl group, which may affect its reactivity and biological activity.

Uniqueness

4-Bromo-2-methoxy-6-({[3-(trifluoromethyl)phenyl]imino}methyl)benzenol is unique due to the presence of both the trifluoromethyl and imine groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-bromo-2-methoxy-6-[[3-(trifluoromethyl)phenyl]iminomethyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrF3NO2/c1-22-13-7-11(16)5-9(14(13)21)8-20-12-4-2-3-10(6-12)15(17,18)19/h2-8,21H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABXMVSRKEJYYIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)C=NC2=CC=CC(=C2)C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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